molecular formula C14H21N3O2S B2644402 2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide CAS No. 921521-97-3

2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide

Cat. No. B2644402
CAS RN: 921521-97-3
M. Wt: 295.4
InChI Key: BIWPSMABDNMZDY-UHFFFAOYSA-N
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Description

The compound “2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives have been synthesized and characterized by spectral and analytical studies .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been extensively studied for their antimicrobial activity . Some of the synthesized compounds were found to be effective against fungal strains rather than bacterial strains .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

The compound 2-acetamido-thiazolylthio acetic ester, a related structure to 2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide, was identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Modifications to improve stability led to analogues with potent antiproliferative activity across various tumor cell lines, demonstrating significant antitumor activity in vivo in several cancer models, including those overexpressing cyclin E, a coactivator of CDK2 (Kim et al., 2002).

Antibacterial Activity

Another related structure, 7-[2-(2-aminothiazol-4-yl)-2-(Z)-[(cyclopentyloxy)imino]acetamido] optically active 2-oxaisocephems, exhibited broad-spectrum in vitro antibacterial activity, including against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis. These compounds also showed excellent in vivo efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (Tsubouchi et al., 1995).

Elastase Inhibition for Skin Conditions

A series of novel ethylated bi-heterocyclic acetamide hybrids, incorporating 2-aminothiazole and 1,2,4-triazole moieties, were synthesized and identified as potent inhibitors of elastase, an enzyme involved in skin melanoma, wrinkle formation, uneven pigmentation, and solar elastosis. These compounds exhibited competitive inhibition of elastase, suggesting potential for treatment of various skin conditions (Butt et al., 2019).

Anticancer Activity

Compounds synthesized from 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide, including derivatives with pyridinecarbaldehydes and 5-arylfurfural, displayed potent and selective cytotoxic effects against leukemia cell lines, indicating their potential as anticancer agents (Horishny et al., 2021).

Antimicrobial Agents

Synthesis of 4-acetamide pyrazolone derivatives led to a range of heterocyclic compounds incorporating the antipyrine moiety, with significant antimicrobial activities against various microorganisms. This includes compounds with potential as novel antimicrobial agents due to their high biological activity (Aly et al., 2011).

Mechanism of Action

While the specific mechanism of action for “2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide” is not mentioned in the retrieved papers, thiazole derivatives have been found to exhibit a wide range of biological activities . These activities could be attributed to the interactions of the thiazole ring with various biological targets.

Future Directions

The future directions for research on “2-(2-acetamidothiazol-4-yl)-N-cycloheptylacetamide” and similar thiazole derivatives could include further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, they could be promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-10(18)15-14-17-12(9-20-14)8-13(19)16-11-6-4-2-3-5-7-11/h9,11H,2-8H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWPSMABDNMZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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